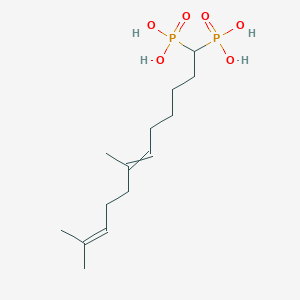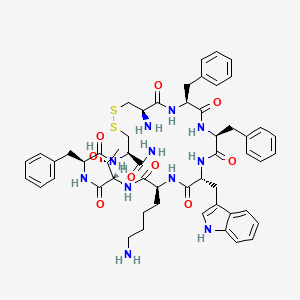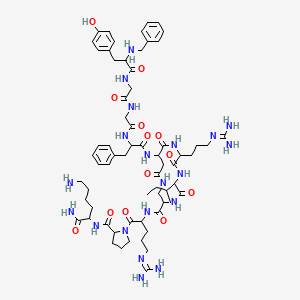
(7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphonic acid is a complex organic compound characterized by its unique structure featuring two phosphonic acid groups attached to a dodecadienyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphonic acid typically involves multi-step organic reactions One common method starts with the preparation of the dodecadienyl chain through a series of alkylation and dehydrogenation reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Catalysts and solvents are selected to enhance the reaction rate and selectivity, and purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides or phosphines.
Substitution: The dodecadienyl chain can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), organometallic reagents (Grignard reagents).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine oxides. Substitution reactions can introduce various functional groups into the dodecadienyl chain, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphonic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its phosphonic acid groups can interact with biological targets, making it a candidate for drug development and enzyme inhibition studies.
Medicine
The compound’s potential medicinal applications include its use as an inhibitor of enzymes involved in various diseases. Its ability to bind to metal ions and proteins makes it a promising candidate for therapeutic agents.
Industry
In industry, this compound is used in the development of new materials, such as polymers and coatings, due to its ability to form strong bonds with other molecules.
Mechanism of Action
The mechanism by which (7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphonic acid exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The phosphonic acid groups can form strong chelating bonds with metal ions, inhibiting the activity of metalloenzymes. Additionally, the compound can interact with proteins, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
(7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphonic acid: Unique due to its dual phosphonic acid groups and dodecadienyl chain.
(7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphonate: Similar structure but with ester groups instead of phosphonic acids.
(7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphine oxide: Contains phosphine oxide groups instead of phosphonic acids.
Uniqueness
The uniqueness of this compound lies in its dual phosphonic acid groups, which provide strong chelating properties and the ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong binding interactions, such as enzyme inhibition and material science.
Properties
Molecular Formula |
C14H28O6P2 |
|---|---|
Molecular Weight |
354.32 g/mol |
IUPAC Name |
(7,11-dimethyl-1-phosphonododeca-6,10-dienyl)phosphonic acid |
InChI |
InChI=1S/C14H28O6P2/c1-12(2)8-7-10-13(3)9-5-4-6-11-14(21(15,16)17)22(18,19)20/h8-9,14H,4-7,10-11H2,1-3H3,(H2,15,16,17)(H2,18,19,20) |
InChI Key |
JCYZSGYSCXRCHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCCCC(P(=O)(O)O)P(=O)(O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(1-benzofuran-5-yloxy)phenyl]-1-phosphonobutane-1-sulfonic acid](/img/structure/B10770836.png)
![[4-[(4-tert-butylcyclohexanecarbonyl)amino]phenyl] N-morpholin-4-ylcarbamate](/img/structure/B10770840.png)



![3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-9-[2-(trifluoromethoxy)phenyl]-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one](/img/structure/B10770881.png)
![4-[3-(1-Benzofuran-5-yloxy)phenyl]-1-phosphonatobutane-1-sulfonate](/img/structure/B10770887.png)
![2-N-[1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B10770890.png)
![[(1R,2S,4R,8S,9R,11R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770893.png)
![(E)-(3R,5S)-7-[2,4-Bis-(4-fluoro-phenyl)-5-isopropyl-imidazol-1-yl]-3,5-dihydroxy-hept-6-enoic acid anion](/img/structure/B10770900.png)

![Benzonitrile, 3-[2-(2-methyl-4-thiazolyl)ethynyl]-](/img/structure/B10770906.png)
![3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B10770908.png)

